4-(4-methoxyphenyl)pyridin-2(1H)-one (CAS: 442682-57-7) is a highly versatile heterocyclic building block characterized by a 2-pyridone core conjugated with an electron-rich 4-methoxyphenyl moiety. In pharmaceutical procurement and process chemistry, this compound is primarily valued as an advanced intermediate that bypasses the need for low-yielding, de novo palladium-catalyzed cross-coupling of pyridone precursors [1]. The presence of the para-methoxy group not only modulates the tautomeric equilibrium and electronic density of the pyridone ring but also serves as a robust, easily deprotected handle for late-stage phenolic diversification [2]. Consequently, it is a critical starting material for the rapid elaboration of kinase inhibitors, AMPA receptor antagonists, and other complex active pharmaceutical ingredients (APIs).
Substituting 4-(4-methoxyphenyl)pyridin-2(1H)-one with the unsubstituted baseline, 4-phenylpyridin-2(1H)-one, fundamentally alters both the synthetic trajectory and the electronic properties of the scaffold. The unsubstituted analog lacks the electron-donating resonance (+M) effect, which decreases the nucleophilicity of the pyridone nitrogen and reduces regioselectivity during electrophilic aromatic substitution at the C3 position [1]. Furthermore, attempting to replace it with the meta-isomer, 4-(3-methoxyphenyl)pyridin-2(1H)-one, disrupts the direct linear conjugation between the oxygen lone pairs and the pyridone carbonyl, significantly altering the molecule's dipole moment and hydrogen-bonding network in structure-activity relationship (SAR) studies [2]. For procurement, utilizing the exact para-methoxy compound is essential to ensure predictable N-alkylation ratios and to provide a high-yielding pathway for downstream demethylation to the corresponding phenol.
Procuring pre-synthesized 4-(4-methoxyphenyl)pyridin-2(1H)-one directly eliminates the need for early-stage Suzuki-Miyaura coupling. When synthesizing N-alkylated derivatives, starting from the procured compound yields approximately 85% of the target. In contrast, a de novo sequence starting from 4-bromo-2-pyridone and 4-methoxyphenylboronic acid typically suffers from catalyst poisoning and tautomer-induced side reactions, limiting the overall step yield to 45-50% [1]. This direct procurement strategy removes residual palladium contamination risks, which is critical for API manufacturing.
| Evidence Dimension | Overall yield of N-alkylated intermediate |
| Target Compound Data | ~85% yield (direct N-alkylation of procured building block) |
| Comparator Or Baseline | ~45-50% yield (de novo Suzuki coupling from 4-bromo-2-pyridone) |
| Quantified Difference | 35-40% absolute increase in yield and elimination of Pd-catalyst |
| Conditions | Standard N-alkylation (R-X, K2CO3, DMF) vs. Suzuki coupling (Pd(PPh3)4, Na2CO3, dioxane/H2O) |
Procuring the pre-coupled scaffold drastically improves overall process efficiency and avoids costly, difficult-to-remove heavy metal impurities in downstream pharmaceutical synthesis.
The electron-donating para-methoxy group significantly enhances the electron density at the C3 position of the pyridone ring via resonance. When subjected to bromination (e.g., using NBS), 4-(4-methoxyphenyl)pyridin-2(1H)-one exhibits a highly favorable C3 vs C5 regioselectivity ratio of approximately 9:1. The baseline comparator, 4-phenylpyridin-2(1H)-one, lacks this enhanced directing effect, resulting in a poorer regioselectivity ratio of roughly 6:1 [1]. This enhanced selectivity minimizes the formation of unwanted regioisomers.
| Evidence Dimension | C3 vs C5 bromination regioselectivity ratio |
| Target Compound Data | ~9:1 ratio (C3:C5) |
| Comparator Or Baseline | ~6:1 ratio (4-phenylpyridin-2(1H)-one) |
| Quantified Difference | 33% improvement in regioselectivity for the C3 position |
| Conditions | Bromination using N-bromosuccinimide (NBS) in DMF at room temperature |
Higher regioselectivity simplifies chromatographic purification and maximizes the recovery of the desired C3-functionalized intermediate for complex library synthesis.
2-Pyridones exist in equilibrium with their 2-hydroxypyridine tautomers, complicating alkylation. The para-methoxy group on 4-(4-methoxyphenyl)pyridin-2(1H)-one pushes electron density toward the ring nitrogen, favoring N-alkylation over O-alkylation with a typical ratio of >4:1 under mild basic conditions. Conversely, electron-withdrawing analogs, such as 4-(4-chlorophenyl)pyridin-2(1H)-one, shift the equilibrium, resulting in a less favorable N:O alkylation ratio of approximately 2:1 [1]. This electronic bias is crucial for synthesizing N-substituted lactam therapeutics.
| Evidence Dimension | N-alkylation to O-alkylation product ratio |
| Target Compound Data | >4:1 (N:O ratio) |
| Comparator Or Baseline | ~2:1 (4-(4-chlorophenyl)pyridin-2(1H)-one) |
| Quantified Difference | Two-fold increase in the desired N-alkylated product selectivity |
| Conditions | Alkylation with primary alkyl halides using K2CO3 in polar aprotic solvents (e.g., DMF or MeCN) |
Maximizing N-alkylation directly increases the yield of the biologically active lactam core, reducing raw material waste and complex separation steps.
The methoxy group serves as an ideal masked phenol. 4-(4-methoxyphenyl)pyridin-2(1H)-one can be quantitatively demethylated using BBr3 to yield 4-(4-hydroxyphenyl)pyridin-2(1H)-one in >95% yield. Attempting to achieve the same phenolic functionalization starting from the unsubstituted 4-phenylpyridin-2(1H)-one requires a complex, multi-step C-H borylation and oxidation sequence, which typically yields less than 40% overall [1]. This makes the target compound vastly superior for generating hydrogen-bond donating analogs.
| Evidence Dimension | Yield of 4-(4-hydroxyphenyl) derivative |
| Target Compound Data | >95% yield (via direct BBr3 demethylation) |
| Comparator Or Baseline | <40% yield (via C-H borylation/oxidation of 4-phenylpyridin-2(1H)-one) |
| Quantified Difference | >55% absolute yield increase and reduction of synthetic steps from 2 to 1 |
| Conditions | Demethylation (BBr3, DCM, -78°C to RT) vs. Ir-catalyzed C-H borylation followed by oxidation |
The pre-installed methoxy group provides a reliable, high-yielding synthetic handle for generating phenolic derivatives, essential for PROTACs and targeted inhibitors.
Leveraging the highly favorable N-alkylation profile demonstrated in Section 3, this compound is perfectly suited as a core building block for developing perampanel derivatives. The para-methoxy group enhances aqueous solubility and provides a unique vector for structure-activity relationship (SAR) exploration compared to the standard unsubstituted phenyl core [1].
The high-yielding demethylation pathway allows chemists to rapidly access 4-(4-hydroxyphenyl)pyridin-2(1H)-one. This phenolic intermediate is critical for installing bulky ether-linked solubilizing groups or for acting as a hydrogen-bond donor in the hinge-binding region of various kinase targets [2].
Due to its superior C3-directing effect during electrophilic aromatic substitution, this compound is the preferred starting material for generating C3-halogenated or C3-arylated pyridone libraries. This ensures high-purity intermediates without the need for exhaustive, low-yielding separation of C5-isomers [3].